

Application Note: Quantification of Tenuazonic Acid in Food Samples by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Tenuazonic Acid	
Cat. No.:	B15607929	Get Quote

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, is a frequent contaminant in a variety of food commodities, including cereals, fruits, and vegetables. Due to its potential health risks, reliable and sensitive analytical methods are required for its quantification. This application note presents a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of TeA in diverse food matrices. The protocol is based on a stable isotope dilution assay (SIDA) using an isotopically labeled internal standard for accurate quantification. The method employs a straightforward sample extraction, followed by direct analysis, and is suitable for high-throughput screening and quantitative analysis in food safety and quality control laboratories.

Introduction

Tenuazonic acid (TeA) is a secondary metabolite produced by several species of Alternaria fungi, which are common plant pathogens.[1] Consequently, TeA can contaminate a wide range of agricultural products, such as grains, oilseeds, fruits, and vegetables.[2] Its presence in the food chain is a concern for human health due to its toxic properties. Accurate and sensitive detection methods are therefore essential for monitoring TeA levels in food and ensuring consumer safety.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and robustness.[3] However, the analysis of TeA presents a chromatographic



challenge as it is a chelating compound that can interact with metal ions, leading to poor peak shapes and inaccurate quantification.[4] To overcome this, methods often require derivatization or the use of an alkaline mobile phase.[4][5] This note details a method using an alkaline mobile phase for improved chromatographic performance without the need for a laborious derivatization step.[4][5] The use of a stable isotopically labeled internal standard, such as ¹³C₂-**Tenuazonic acid**, is incorporated to compensate for matrix effects and ensure high accuracy. [1][6]

Experimental Protocol

This protocol is intended for the quantitative analysis of **Tenuazonic acid** in food samples like tomato products, cereals, and fruit juices.

Materials and Reagents

- Standards: **Tenuazonic acid** (TeA) analytical standard, Isotopically labeled **Tenuazonic acid** internal standard (e.g., ¹³C₂-TeA).
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade).
- Reagents: Formic acid, Ammonium formate or Ammonium carbonate for mobile phase modification.
- Extraction Supplies: 50 mL polypropylene centrifuge tubes.
- Filtration: 0.22 μm syringe filters (e.g., PTFE or Nylon).

Sample Preparation: QuEChERS-based Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a streamlined extraction method suitable for a variety of food matrices.[1][4]

- Weighing: Homogenize the food sample. Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Spiking: Add the internal standard solution (e.g., ¹³C₂-TeA) to the sample and vortex briefly.



- Hydration (for dry samples): For dry matrices like cereals, add 10.0 mL of water and allow the sample to rehydrate for 30 minutes.[7]
- Extraction: Add 10.0 mL of acetonitrile. For acidic extraction, the acetonitrile can be modified with 1% formic acid.
- Shaking: Cap the tube tightly and shake vigorously for 30 minutes using a mechanical shaker.
- Salting-Out (Optional): For partitioning, add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride). Shake for 1 minute. This step may vary depending on the matrix.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dilution & Filtration: Take an aliquot of the supernatant (acetonitrile layer), dilute it with the
 initial mobile phase if necessary, and filter it through a 0.22 µm syringe filter into an HPLC
 vial for analysis. A "dilute and shoot" approach is often sufficient and helps minimize matrix
 effects.[3]

HPLC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

HPLC Conditions:

- Column: A C18 reversed-phase column with good performance at alkaline pH is recommended (e.g., Waters XSelect HSS T3, Gemini NX-C18).[8][9]
- Mobile Phase A: Water with 5 mM ammonium carbonate, pH adjusted to 8.3.
- Mobile Phase B: Methanol.
- Gradient: A typical gradient starts with a low percentage of B, increases to elute TeA, and then ramps up for column washing.
- Flow Rate: 0.4 mL/min.



- Injection Volume: 2-5 μL.
- Column Temperature: 40 °C.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative.[10]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The two most intense product ions are typically monitored for quantification and confirmation.[10]
 - TeA: Precursor Ion [M-H]⁻ m/z 196 -> Product Ions (e.g., m/z 139, m/z 112)
 - ¹³C₂-TeA (IS): Precursor Ion [M-H]⁻ m/z 198 -> Product Ions (e.g., m/z 141, m/z 114)
 (Note: Specific collision energies and other MS parameters must be optimized for the instrument in use).

Workflow Diagram



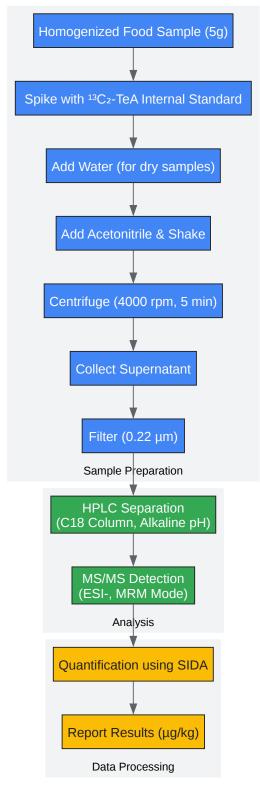


Figure 1. Experimental Workflow for TeA Quantification

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Caption: Figure 1. Experimental Workflow for TeA Quantification.



Quantitative Data Summary

The performance of the HPLC-MS/MS method for **Tenuazonic acid** varies by food matrix. The following table summarizes validation data from various studies.

Food Matrix	Sample Prep Method	LOD (µg/kg)	LOQ (μg/kg)	Recovery (%)	Reference
Tomato & Pepper	QuEChERS, SIDA	0.86	2.89	~99	[1][6]
Fruit Juices	Solvent Extraction	0.15	~0.45	~100	[11]
Cereals	Solvent Extraction, SIDA	1.0	~3.0	~100	[11]
Spices	Solvent Extraction, SIDA	17	~51	~100	[11]
Various Foods	SPE, LC- IDMS	-	1.0	80 - 114.8	[2][9]
Sorghum Cereals	SPE, Derivatization	1-3	~3-9	95 - 102	[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; SIDA: Stable Isotope Dilution Analysis; SPE: Solid Phase Extraction; IDMS: Isotope Dilution Mass Spectrometry.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of **Tenuazonic acid** in a wide range of food products. The use of an alkaline mobile phase circumvents the need for derivatization, simplifying the workflow.[5] Furthermore, the application of a stable isotope dilution assay effectively corrects for matrix-induced signal suppression or enhancement, leading to reliable quantitative results.[6] This method is fit-for-



purpose for routine monitoring of TeA to support food safety regulations and risk assessment studies.

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